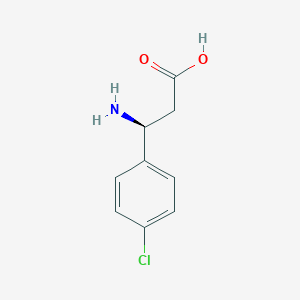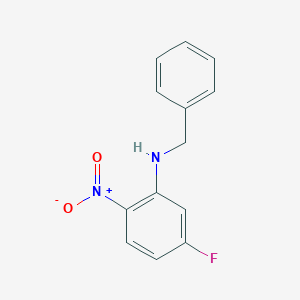
(S)-1-Boc-3-氰基吡咯烷
描述
(S)-1-Boc-3-cyanopyrrolidine is an organic compound belonging to the class of pyrrolidine derivatives. It is a colorless solid that is soluble in polar organic solvents and is used in a variety of scientific applications. Its structure and properties make it a useful building block for the synthesis of a wide range of compounds. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of pharmaceuticals and other biologically active compounds.
科学研究应用
药理学
在药理学中,(S)-1-Boc-3-氰基吡咯烷被用于开发新的候选药物。其结构是合成各种具有药理活性的分子的关键中间体。 该化合物引入手性和氰基基团的能力对于创建具有针对各种疾病的潜在活性的化合物特别有价值 .
有机合成
(S)-1-Boc-3-氰基吡咯烷在有机合成中得到广泛应用。它充当构建复杂有机分子的基石。 其 Boc 保护的吡咯烷环是天然产物和药物中的常见基序,使其成为合成有机化学实验室的主打产品 .
药物化学
在药物化学中,该化合物在合成小分子治疗剂中起着重要作用。 它经常被用于创建肽模拟物,这些分子模拟肽的结构,可以调节蛋白质-蛋白质相互作用,这些相互作用在许多生物过程中至关重要 .
化学研究
化学研究利用(S)-1-Boc-3-氰基吡咯烷研究反应机理和开发新的合成方法。 它与各种化学试剂的反应提供了对化学转化新途径的见解 .
生物化学
在生物化学中,(S)-1-Boc-3-氰基吡咯烷用于研究酶-底物相互作用。 该化合物可以设计为充当酶的抑制剂或底物,有助于阐明其功能,并帮助设计以酶为靶点的药物 .
材料科学
材料科学应用包括在开发新型聚合物材料中使用(S)-1-Boc-3-氰基吡咯烷。 其官能团允许其掺入聚合物中,这会导致具有用于工业应用的新性能的材料 .
分析化学
分析化学家使用(S)-1-Boc-3-氰基吡咯烷的衍生物作为色谱法和质谱法中的标准品或试剂。 这些应用对于复杂混合物的定性和定量分析至关重要 .
生物技术
生物技术应用包括在探针和标记的设计中使用(S)-1-Boc-3-氰基吡咯烷。 它可以被掺入与特定蛋白质或DNA序列结合的分子中,从而促进对细胞过程的研究以及诊断工具的开发 .
属性
IUPAC Name |
tert-butyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMCMFPUSCJNA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373539 | |
| Record name | (S)-1-Boc-3-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132945-78-9 | |
| Record name | (S)-1-Boc-3-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-Boc-3-cyanopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-N-Boc-3-cyanopyrrolidine, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35ETK6F9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








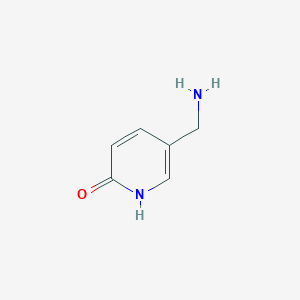

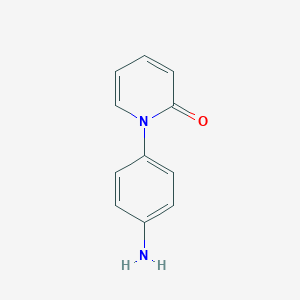
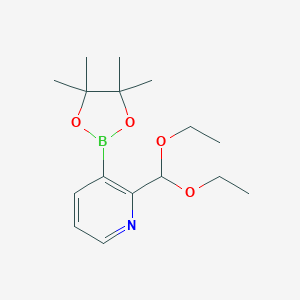
![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)
